2-Bromo-3,5,6-trifluoropyridine

Chemoselective cross-coupling Suzuki-Miyaura reaction Polyfunctionalized pyridine synthesis

2-Bromo-3,5,6-trifluoropyridine (CAS 1186194-66-0) is a halogenated heteroaromatic compound with the molecular formula C₅HBrF₃N and a molecular weight of 211.97 g/mol. It is characterized by the presence of three fluorine atoms and a bromine atom substituted onto the pyridine ring, which confers distinct electronic properties relevant to synthetic chemistry applications.

Molecular Formula C5HBrF3N
Molecular Weight 211.97 g/mol
CAS No. 1186194-66-0
Cat. No. B1372483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,5,6-trifluoropyridine
CAS1186194-66-0
Molecular FormulaC5HBrF3N
Molecular Weight211.97 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1F)Br)F)F
InChIInChI=1S/C5HBrF3N/c6-4-2(7)1-3(8)5(9)10-4/h1H
InChIKeyGTOTXPOTRNIDLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,5,6-trifluoropyridine (CAS 1186194-66-0): Physicochemical Baseline and Procurement Considerations for Fluorinated Pyridine Intermediates


2-Bromo-3,5,6-trifluoropyridine (CAS 1186194-66-0) is a halogenated heteroaromatic compound with the molecular formula C₅HBrF₃N and a molecular weight of 211.97 g/mol [1]. It is characterized by the presence of three fluorine atoms and a bromine atom substituted onto the pyridine ring, which confers distinct electronic properties relevant to synthetic chemistry applications [1]. Key physicochemical properties include a density of 1.9 ± 0.1 g/cm³, a predicted boiling point of 160.5 ± 35.0 °C, a predicted pKa of -9.72 ± 0.20, and a LogP of 1.58 [1].

2-Bromo-3,5,6-trifluoropyridine (CAS 1186194-66-0): Why Generic Fluoropyridine Substitution Fails in Chemoselective Applications


The specific substitution pattern of 2-Bromo-3,5,6-trifluoropyridine is critical for applications requiring predictable chemoselectivity. In halogenated heterocycles, the relative reactivity of different leaving groups can be exploited to achieve stepwise, controlled functionalization [1]. The established order of reactivity in cross-coupling reactions is -Br > -OSO₂F > -Cl [1]. This differential reactivity is fundamental to the utility of 2-Bromo-3,5,6-trifluoropyridine, as the presence of a single bromine atom among three fluorine atoms on the pyridine core enables selective, sequential transformations that are impossible with non-brominated or less selectively halogenated analogs.

2-Bromo-3,5,6-trifluoropyridine (CAS 1186194-66-0): Quantitative Evidence Guide for Differentiated Selection in Synthesis and Procurement


Chemoselective Suzuki-Miyaura Coupling: Differentiated Reactivity of 2-Bromo-3,5,6-trifluoropyridine for Sequential Functionalization

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the chemoselective differentiation of leaving groups is essential for the stepwise synthesis of polysubstituted pyridines. 2-Bromo-3,5,6-trifluoropyridine contains a bromine atom, which is part of a reactivity hierarchy that allows it to be selectively engaged before other potential leaving groups. The established relative reactivity order for common electrophiles on aromatic cores in this reaction is -Br > -OSO₂F > -Cl [1]. This means that the bromide in 2-Bromo-3,5,6-trifluoropyridine can be selectively cross-coupled in the presence of a fluorosulfate (-OSO₂F) or a chloride (-Cl) group, enabling a controlled, modular synthetic sequence [1].

Chemoselective cross-coupling Suzuki-Miyaura reaction Polyfunctionalized pyridine synthesis

Comparative Catalytic Efficiency in Arylation: 2-Bromo-3,5,6-trifluoropyridine as a Fluorinated Substrate for Pd vs. Cu Complexes

The catalytic efficiency of Pd(0) and Cu(I) complexes has been directly compared in the N-arylation of adamantanamines using a series of fluorinated 2-bromopyridines, which includes 2-bromo-3,5,6-trifluoropyridine as a representative substrate [1]. The study found that the Pd(0) catalyst system was significantly more efficient for these fluorinated substrates. Under the optimized conditions, the reaction using the Pd(0) catalyst provided the N-arylated product in a yield of 74%, whereas the Cu(I)-catalyzed system yielded only 13% [1].

Palladium catalysis Copper catalysis Adamantanamine arylation

Physicochemical Differentiation: Quantified Lipophilicity (LogP) of 2-Bromo-3,5,6-trifluoropyridine vs. Non-Fluorinated Analogs

The strategic incorporation of fluorine atoms into drug candidates is a well-established method to modulate key properties like lipophilicity and metabolic stability. The predicted octanol-water partition coefficient (LogP) for 2-Bromo-3,5,6-trifluoropyridine is 1.58 [1]. In contrast, the unsubstituted parent compound, 2-bromopyridine, has a measured LogP of approximately 0.99 [2].

Lipophilicity Metabolic stability Drug design

Predicted Acidity (pKa) of 2-Bromo-3,5,6-trifluoropyridine: Quantifying the Electron-Withdrawing Effect of Trifluorination

The presence of multiple electron-withdrawing fluorine atoms significantly impacts the basicity of the pyridine nitrogen. The predicted pKa for the conjugate acid of 2-Bromo-3,5,6-trifluoropyridine is -9.72 ± 0.20 . This is drastically lower than the pKa of unsubstituted pyridine, which is 5.23 [1].

Acidity Electron-withdrawing effect Reactivity prediction

2-Bromo-3,5,6-trifluoropyridine (CAS 1186194-66-0): Validated Application Scenarios for Scientific Procurement and Chemical Synthesis


Stepwise, Chemoselective Synthesis of Highly Functionalized Pyridine Cores for Drug Discovery

The established chemoselectivity hierarchy (-Br > -OSO₂F > -Cl) in palladium-catalyzed cross-couplings [1] makes 2-Bromo-3,5,6-trifluoropyridine a strategic choice for constructing complex, polysubstituted pyridines. Researchers can reliably perform a first Suzuki coupling at the bromide position while leaving other substituents intact for subsequent orthogonal transformations. This capability is crucial for the modular assembly of diverse compound libraries in medicinal chemistry programs, as exemplified by the synthesis of the drug Etoricoxib using similar chemoselective strategies [1].

High-Yielding Palladium-Catalyzed Amination for the Synthesis of Fluorinated Adamantane Derivatives

For synthetic projects targeting N-aryl adamantanamines, the use of 2-Bromo-3,5,6-trifluoropyridine as an electrophile is directly validated. A direct comparative study demonstrates that employing a Pd(0) catalyst provides a 74% yield for the desired arylation product, vastly outperforming the Cu(I)-catalyzed route which yields only 13% [2]. This evidence directs procurement and process design toward a Pd-catalyzed approach for this specific building block, ensuring high synthetic efficiency and minimizing material waste.

Optimization of Physicochemical Properties in Lead Compound Development

The quantifiable difference in lipophilicity (ΔLogP ≈ +0.59) between 2-Bromo-3,5,6-trifluoropyridine and its non-fluorinated parent [3] provides a clear rationale for its selection in lead optimization. Incorporating this fluorinated building block can be a deliberate strategy to increase the LogP of a lead series, potentially improving membrane permeability and metabolic stability. This is particularly relevant for programs targeting difficult-to-drug intracellular or central nervous system (CNS) targets, where achieving optimal lipophilicity is critical for efficacy and safety.

Model Substrate for Studying Electronic Effects in Heterocyclic Reactivity

The dramatic decrease in pKa by approximately 15 units relative to pyridine positions 2-Bromo-3,5,6-trifluoropyridine as a potent electrophilic building block. This property is directly relevant for nucleophilic aromatic substitution (SNAr) reactions and other transformations governed by electronic effects. Researchers can leverage this enhanced reactivity to facilitate reactions that would be sluggish or low-yielding with less electron-deficient heterocycles, providing a more efficient route to a variety of 2-substituted-3,5,6-trifluoropyridine derivatives.

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